molecular formula C10H12Cl2N2 B491241 1-(2,3-Dichlorophenyl)piperazine CAS No. 41202-77-1

1-(2,3-Dichlorophenyl)piperazine

Cat. No. B491241
CAS RN: 41202-77-1
M. Wt: 231.12g/mol
InChI Key: UDQMXYJSNNCRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

The synthesis of 1-(2,3-Dichlorophenyl)piperazine involves a cyclization reaction with 2,3-dichloroaniline as a raw material with bis(2-chloroethyl)amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .


Molecular Structure Analysis

The molecular formula of 1-(2,3-Dichlorophenyl)piperazine is C10H12Cl2N2 . The InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N . The canonical SMILES representation is Clc1c(Cl)c(ccc1)N2CCNCC2 .


Physical And Chemical Properties Analysis

1-(2,3-Dichlorophenyl)piperazine has a molar mass of 231.12 g/mol . It appears as a brown oil . Its density is 1.272g/cm³ . The melting point is 242 to 244°C (468 to 471°F; 515 to 517 K), and the boiling point is 365.1°C (689.2°F; 638.2 K) at 760mmHg .

Scientific Research Applications

  • Pharmaceutical Research

    • 1-(2,3-Dichlorophenyl)piperazine is often found in drugs or bioactive molecules . It’s used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
    • The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
    • The results or outcomes obtained are generally related to the development of new drugs and treatments .
  • Analytical Chemistry

    • Piperazine derivatives, including those related to 1-(2,3-dimethylphenyl)piperazine, have been explored for enhancing signals in mass spectrometry and other analytical applications.
    • The methods of application or experimental procedures involve the use of these compounds in analytical techniques such as mass spectrometry.
    • The results or outcomes obtained are generally improvements in the sensitivity and accuracy of analytical measurements.
  • Synthesis of Aripiprazole

    • 1-(2,3-Dichlorophenyl)piperazine is a key intermediate for the synthesis of Aripiprazole , a medication used to treat conditions like schizophrenia and bipolar disorder .
    • The methods of application or experimental procedures would involve various steps of organic synthesis .
    • The outcome is the production of Aripiprazole, a valuable pharmaceutical compound .
  • Synthesis of Cariprazine

    • Similarly, 1-(2,3-Dichlorophenyl)piperazine is also a key intermediate for the synthesis of Cariprazine , another medication used for the treatment of schizophrenia and bipolar disorder .
    • The methods of application or experimental procedures would again involve various steps of organic synthesis .
    • The outcome is the production of Cariprazine, another valuable pharmaceutical compound .
  • Analytical Reference Standard

    • 1-(2,3-Dichlorophenyl)piperazine can be used as an analytical reference standard .
    • It can be used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
    • The outcome of this application is the improvement of the accuracy and reliability of analytical measurements .
  • Research and Forensic Applications

    • 1-(2,3-Dichlorophenyl)piperazine has been found as an impurity in commercial formulations of aripiprazole .
    • It can be used in research and forensic applications to study its effects and presence in various formulations .
    • The outcome of this application is the improvement of the understanding of the compound and its effects .
  • Serotonin Receptor Agonist

    • 2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP), though it has been shown to act as a partial agonist .
    • The methods of application or experimental procedures would involve various steps of organic synthesis .
    • The outcome is the production of a potential serotonin receptor agonist .
  • Dopamine D2 and D3 Receptor Agonist

    • 2,3-Dichlorophenylpiperazine has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .
    • The methods of application or experimental procedures would involve various steps of organic synthesis .
    • The outcome is the production of a potential dopamine D2 and D3 receptor agonist .
  • Chemical Compound in Forensic Chemistry & Toxicology

    • 2,3-Dichlorophenylpiperazine (hydrochloride) is an analytical reference standard categorized as a piperazine . This product is intended for research and forensic applications .
    • The methods of application or experimental procedures would involve various steps of organic synthesis .
    • The outcome is the production of a potential analytical reference standard for forensic applications .
  • Precursor in the Synthesis of Other Compounds

    • 2,3-Dichlorophenylpiperazine is a precursor in the synthesis of other compounds . It has been found as an impurity in commercial formulations of aripiprazole .
    • The methods of application or experimental procedures would involve various steps of organic synthesis .
    • The outcome is the production of other compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMXYJSNNCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961499
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)piperazine

CAS RN

41202-77-1
Record name 1-(2,3-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41202-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,3-Dichlorophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891W3EV0B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dichlorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dichlorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dichlorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dichlorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dichlorophenyl)piperazine

Citations

For This Compound
178
Citations
MJ Robarge, SM Husbands, A Kieltyka… - Journal of medicinal …, 2001 - ACS Publications
The dopamine D 3 receptor subtype has been recently targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants, such as cocaine. However, …
Number of citations: 105 pubs.acs.org
DMS Vardhan, CS Shantharam, R Suhas… - Journal of Saudi …, 2017 - Elsevier
We report the synthesis and in vitro antiglycation activity of more than 80 amino acid–heterocycle conjugate derived ureas and thioureas. They were characterized by physical and …
Number of citations: 17 www.sciencedirect.com
P Grundt, KM Prevatt, J Cao, M Taylor… - Journal of medicinal …, 2007 - ACS Publications
Dopamine D3 receptor antagonists and partial agonists have been shown to modulate drug-seeking effects induced by cocaine and other abused substances. Compound 6 [PG01037, (…
Number of citations: 106 pubs.acs.org
DD Yang, YN Chen, YS Wu, R Wang, ZJ Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
Four novel mononuclear complexes, [Cd(L) 2 ·2H 2 O] (1), [Ni(L) 2 ·2H 2 O] (2) [Cu(L) 2 ·H 2 O] (3), and [Zn(L) 2 ·2H 2 O] (4) (CCDC numbers: 1444630–1444633 for complexes 1–4) (…
Number of citations: 5 www.sciencedirect.com
Z KARCZMARZYK, W MALINKA - Analytical Sciences: X-ray …, 2007 - jstage.jst.go.jp
The title compound, C19H20N4OSCl2, crystallizes in the monoclinic system, space group P21/c, with cell constants a= 15.470 (3) Å, b= 9.577 (2) Å, c= 14.615 (3) Å and Z= 4. The …
Number of citations: 7 www.jstage.jst.go.jp
XW Yang, AJ Li, KM Zhu, XQ Zhou… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C17H19Cl2N2OS+·Cl−, was synthesized from 2-acetothiophene, 1-(2,3-dichlorophenyl)piperazine and paraformaldehyde. In the cation, the thienyl ring is coplanar …
Number of citations: 6 scripts.iucr.org
U Sathya, JS Nirmal Ram, S Gomathi, S Ramu… - IUCrData, 2021 - iucrdata.iucr.org
The title compound, C6H2N3O7−·C10H13Cl2N2+, crystallizes with one 1-(2,3-dichloro-phenyl)piperazine (DP) cation and one picrate (PA) anion in the asymmetric unit. In the crystal …
Number of citations: 1 iucrdata.iucr.org
M Colovic, G Campiani, S Butini… - …, 2006 - pharmacologyonline.silae.it
Aripiprazole metabolism includes N-dealkylation to 1-(2, 3-dichlorophenyl)-piperazine which was present as a minor metabolite in serum of eight schizophrenic outpatients taking 5-15 …
Number of citations: 2 pharmacologyonline.silae.it
DM Vardhan, HK Kumara, MB Sridhara, D Gowda - 2017 - nopr.niscpr.res.in
Two series of urea/thiourea derivatives of Gly/Pro conjugated 2,3-dichlorophenyl piperazine have been synthesized and characterized as novel anti-inflammatory agents. The results …
Number of citations: 2 nopr.niscpr.res.in
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.